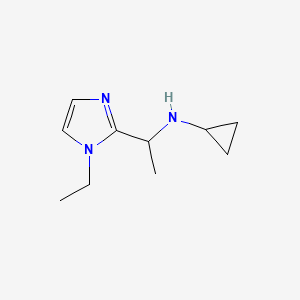
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine: is a compound that features an imidazole ring, a cyclopropane ring, and an ethyl group. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and other industries . The presence of the imidazole ring in this compound suggests potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclopropane ring, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole or cyclopropane rings.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound’s imidazole ring is known for its biological activity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicine, derivatives of imidazole are often explored for their potential therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other functional materials .
Mecanismo De Acción
The mechanism of action of N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways . The cyclopropane ring may also contribute to the compound’s overall activity by providing structural rigidity and influencing its binding properties.
Comparación Con Compuestos Similares
1-ethyl-1H-imidazole: Shares the imidazole ring but lacks the cyclopropane and additional ethyl groups.
Cyclopropanamine: Contains the cyclopropane ring but lacks the imidazole ring.
Imidazole derivatives: Various imidazole derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness: N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is unique due to the combination of the imidazole ring, cyclopropane ring, and ethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
N-[1-(1-ethylimidazol-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H17N3/c1-3-13-7-6-11-10(13)8(2)12-9-4-5-9/h6-9,12H,3-5H2,1-2H3 |
Clave InChI |
QDDSHQMOONIXOO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(C)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


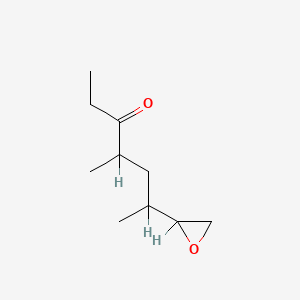
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)

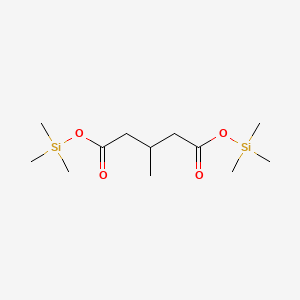

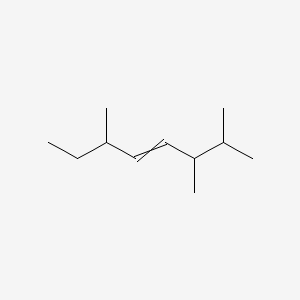


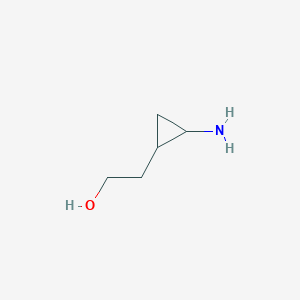
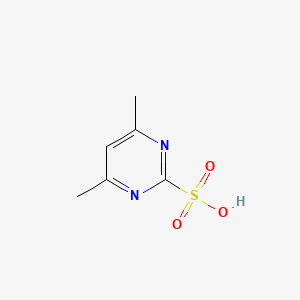
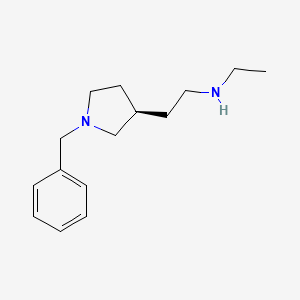
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
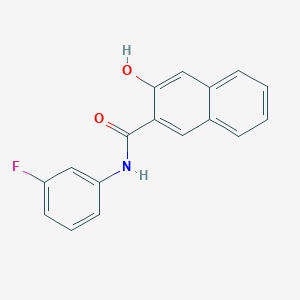
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
